molecular formula C17H22ClNO2 B5616947 (3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol

(3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol

Cat. No. B5616947
M. Wt: 307.8 g/mol
InChI Key: AOIDWLRCBROBPR-PXAZEXFGSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves complex organic reactions, including carbonyl ene and Prins cyclizations. For instance, a novel diastereoselective approach to cis and trans 3,4-disubstituted piperidines has been described, where carbonyl ene cyclization of aldehydes catalyzed by the Lewis acid methyl aluminum dichloride in refluxing chloroform affords trans piperidines with high diastereomeric ratios (Williams, Bahia, & Snaith, 2002).

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like X-ray diffraction, revealing specific geometric configurations. For example, the crystal structure of certain piperidine derivatives indicates that the piperidine rings adopt specific conformations, with substituents oriented in equatorial or axial positions, influencing the overall molecular geometry and interactions within the crystal lattice (Aydinli, Sayil, & Ibiş, 2010).

Chemical Reactions and Properties

Piperidine compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, 3-chloropropionic acid derivatives, acting as cyclopropanone equivalents, engage in reactions with various nucleophiles, leading to the formation of complex structures with potential biological activities (Wasserman, Dion, & Fukuyama, 1989).

properties

IUPAC Name

(3-chlorophenyl)-[(3R,4R)-4-cyclobutyl-4-hydroxy-3-methylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2/c1-12-11-19(9-8-17(12,21)14-5-3-6-14)16(20)13-4-2-7-15(18)10-13/h2,4,7,10,12,14,21H,3,5-6,8-9,11H2,1H3/t12-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIDWLRCBROBPR-PXAZEXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCC2)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCC2)O)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-1-(3-chlorobenzoyl)-4-cyclobutyl-3-methyl-4-piperidinol

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